Somatostatin-14 (3-14) Trifluoroacetate chemical structure and formula
Somatostatin-14 (3-14) Trifluoroacetate chemical structure and formula
An In-Depth Technical Guide to Somatostatin-14 (3-14) Trifluoroacetate: From Chemical Structure to Functional Characterization
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of Somatostatin-14 (3-14) Trifluoroacetate, a truncated form of the native Somatostatin-14 peptide. Designed for researchers, chemists, and drug development professionals, this document delves into the critical aspects of its chemical structure, the profound impact of the trifluoroacetate (TFA) counterion on experimental outcomes, and its biological context within the somatostatin receptor system. We present detailed, field-proven protocols for counterion exchange, receptor binding assays, and functional characterization to ensure data integrity and reproducibility. This guide serves not only as a technical datasheet but as a strategic manual for the rigorous scientific application of synthetic peptides.
Part 1: Physicochemical Characterization
Somatostatin-14 (3-14) is a dodecapeptide derived from the C-terminus of Somatostatin-14 (SST-14) by removing the initial Alanine and Glycine residues. Its primary structure is defined by a disulfide bond between the two Cysteine residues, which is essential for forming the conformation required for receptor interaction.
The peptide is typically supplied as a trifluoroacetate salt, a byproduct of the reversed-phase high-performance liquid chromatography (RP-HPLC) purification process where trifluoroacetic acid is used as an ion-pairing agent.[1][2] The chemical formula of the peptide itself is C₇₁H₉₆N₁₆O₁₇S₂, with a corresponding molecular weight of approximately 1509.77 g/mol .[3] The presence of the TFA counterion (CF₃COO⁻) adds to the overall mass and must be accounted for in molar concentration calculations.
Table 1: Core Properties of Somatostatin Peptides
| Property | Somatostatin-14 (3-14) | Somatostatin-14 (Parent Peptide) |
| Sequence | H-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH | H-Ala-Gly-Cys-Lys-Asn-Phe-Phe-Trp-Lys-Thr-Phe-Thr-Ser-Cys-OH |
| One-Letter Code | CKNFFWKTFTSC (Disulfide Bridge: Cys1-Cys12) | AGCKNFFWKTFTSC (Disulfide Bridge: Cys3-Cys14)[4] |
| Molecular Formula | C₇₁H₉₆N₁₆O₁₇S₂[3] | C₇₆H₁₀₄N₁₈O₁₉S₂[4] |
| Molecular Weight | 1509.77 g/mol [3] | 1637.90 g/mol [5] |
| CAS Number | 54518-51-3 | 38916-34-6[4] |
The biological activity of somatostatin analogs is critically dependent on the central pharmacophore Phe-Trp-Lys-Thr. While Somatostatin-14 (3-14) retains this core sequence, the removal of the N-terminal residues can alter its conformational stability and binding affinity for the five somatostatin receptor (SSTR) subtypes. The precise binding profile of the (3-14) fragment is not extensively published; therefore, empirical validation using the protocols outlined in this guide is a mandatory step in any research endeavor. For context, the binding affinities of the parent peptide, Somatostatin-14, are well-characterized and provided below.
Table 2: Binding Affinity (IC₅₀, nM) of Somatostatin-14 (Parent Peptide) for Human SSTR Subtypes
| Receptor Subtype | Somatostatin-14 (IC₅₀, nM) |
| SSTR1 | 0.22 |
| SSTR2 | 0.10 |
| SSTR3 | 0.28 |
| SSTR4 | 1.23 |
| SSTR5 | 0.30 |
| (Data sourced from studies in CCL39 cells expressing human recombinant receptors)[6] |
Part 2: The Trifluoroacetate Counterion: A Critical Variable in Experimental Design
The presence of TFA is not a trivial detail; it is a critical experimental variable that can profoundly influence results. As a Senior Application Scientist, I must emphasize that overlooking the effects of TFA is a common source of experimental artifacts and poor reproducibility.
Causality Behind TFA's Impact
-
Cellular Toxicity : TFA is cytotoxic, even at nanomolar concentrations. It can disrupt membrane integrity and inhibit cell proliferation, leading to false negatives or confounded results in cell-based assays.[7]
-
Structural Perturbation : TFA binds to positively charged residues (e.g., Lysine, Arginine) and the free N-terminus, potentially altering the peptide's secondary structure and solubility. This can mask binding sites or promote aggregation, thereby reducing biological activity.[7]
-
Assay Interference : The acidity of TFA (pKa ~0.23) can denature pH-sensitive proteins and interfere with receptor-ligand interactions in binding assays.[7]
Given these factors, for any application involving live cells, in vivo studies, or sensitive biochemical assays, exchanging the TFA salt for a more biocompatible counterion like acetate or hydrochloride is not just recommended; it is a prerequisite for scientific rigor.
Protocol: Trifluoroacetate to Hydrochloride Salt Exchange via Lyophilization
This protocol is a self-validating system designed to replace TFA counterions through iterative lyophilization in a volatile acidic buffer.
Methodology:
-
Initial Dissolution : Dissolve the peptide-TFA salt in sterile, nuclease-free water to a concentration of 1 mg/mL. If solubility is an issue, a phosphate buffer may be used, but water is preferred for the initial step.
-
Acidification : Add 100 mM HCl to the dissolved peptide solution to achieve a final HCl concentration of 2–10 mM. A concentration below 2 mM may result in incomplete exchange, while >10 mM risks peptide modification.[7]
-
Incubation : Allow the solution to stand at room temperature for 1 minute to facilitate ion exchange.
-
Cryo-Freezing : Immediately flash-freeze the solution in liquid nitrogen. This ensures small ice crystals form, which aids in efficient sublimation during lyophilization.
-
Lyophilization : Lyophilize the frozen sample overnight or until all solvent is removed, yielding a dry peptide hydrochloride salt.
-
Iterative Exchange : To ensure complete TFA removal (to <1%), repeat steps 1-5 a minimum of two more times, re-dissolving the lyophilized powder in 2-10 mM HCl each time.
-
Final Preparation : After the final lyophilization, resuspend the peptide in the desired experimental buffer.
Part 4: Core Experimental Protocols for Functional Characterization
To rigorously characterize a peptide like Somatostatin-14 (3-14), two core experiments are essential: a competitive binding assay to determine its affinity for the receptors and a functional assay to measure its efficacy in activating the signaling pathway.
Protocol 1: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the unlabeled test peptide by measuring its ability to displace a radiolabeled ligand from the receptor.
Methodology:
-
Membrane Preparation :
-
Culture cells stably expressing a single human SSTR subtype (e.g., SSTR2 in CHO-K1 or HEK293 cells) to confluency.
-
Harvest cells, wash with ice-cold PBS, and resuspend in homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). [8] * Homogenize cells on ice and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes. [8] * Wash the membrane pellet, resuspend in assay buffer, determine protein concentration (BCA assay), and store at -80°C. [8]
-
-
Assay Setup (96-well plate, in triplicate) :
-
Total Binding Wells : Add 50 µL assay buffer, 50 µL radioligand (e.g., [¹²⁵I-Tyr¹¹]-SST-14 at a concentration near its Kd), and 100 µL of the membrane preparation. [8] * Non-Specific Binding (NSB) Wells : Add 50 µL of a saturating concentration of unlabeled SST-14 (e.g., 1 µM), 50 µL radioligand, and 100 µL membranes. [8] * Competitive Binding Wells : Add 50 µL of serially diluted Somatostatin-14 (3-14) (from ~1 pM to 1 µM), 50 µL radioligand, and 100 µL membranes.
-
-
Incubation & Termination :
-
Incubate the plate for 60-90 minutes at 30°C with gentle agitation to reach equilibrium.
-
Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific filter binding. [9] * Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection & Analysis :
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percent specific binding against the log concentration of the test peptide to generate a competition curve.
-
Determine the IC₅₀ value (concentration of test peptide that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant. [9]
-
Protocol 2: cAMP Inhibition Functional Assay
This protocol measures the peptide's ability to inhibit adenylyl cyclase, confirming its agonist activity at a Gαi-coupled receptor.
Methodology:
-
Cell Preparation :
-
Use the same SSTR-expressing cells as in the binding assay.
-
Plate the cells in a 96-well plate and culture until they form a confluent monolayer.
-
Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.
-
-
Assay Procedure :
-
Aspirate the starvation medium and add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.
-
Add serially diluted Somatostatin-14 (3-14) to the wells.
-
Immediately add a fixed concentration of Forskolin (a direct adenylyl cyclase activator) to all wells except the basal control. A typical concentration is 1-10 µM, chosen to stimulate a sub-maximal cAMP response. [10][11] * Incubate for 15-30 minutes at 37°C.
-
-
Cell Lysis and Detection :
-
Data Analysis :
-
Generate a standard curve using known cAMP concentrations.
-
Convert the raw assay signals (e.g., fluorescence ratio) to cAMP concentrations using the standard curve.
-
Plot the percent inhibition of the Forskolin-stimulated response versus the log concentration of the test peptide. The 100% response is defined by Forskolin alone, and 0% is the basal (no Forskolin) level.
-
Calculate the EC₅₀ value (the concentration of peptide that produces 50% of the maximal inhibition) using a four-parameter logistic curve fit.
-
Part 5: Conclusion
Somatostatin-14 (3-14) Trifluoroacetate is a valuable tool for probing the somatostatin system. However, its effective use demands a sophisticated understanding of its chemical nature and rigorous experimental design. The trifluoroacetate counterion is an active variable that must be managed to ensure data validity, particularly in cellular and in vivo contexts. While the core pharmacophore is retained, the absence of the N-terminal Ala-Gly dipeptide necessitates a full empirical characterization of its binding and functional profiles. The protocols provided in this guide offer a robust framework for researchers to generate high-fidelity, reproducible data, thereby advancing the development of novel therapeutics targeting the somatostatin receptor family.
Part 6: References
-
AmbioPharm. (n.d.). Which salt form should I choose for my peptide?. Retrieved from [Link]
-
Bielinska, K., et al. (2024). The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors. International Journal of Molecular Sciences. Retrieved from [Link]
-
Cote, C. K., et al. (2010). Real-Time Monitoring of Somatostatin Receptor-cAMP Signaling in Live Pituitary. Endocrinology. Retrieved from [Link]
-
AnaSpec. (n.d.). Somatostatin 14, human, rat, mouse, pig, chicken, frog. Retrieved from [Link]
-
Sikora, K., et al. (2018). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science. Retrieved from [Link]
-
LifeTein. (2025). Should I Have TFA Removed from My Peptide?. Retrieved from [Link]
-
St-Onge, S., et al. (2024). Locally released somatostatin triggers cAMP and Ca2+ signaling in primary cilia to modulate pancreatic β-cell function. bioRxiv. Retrieved from [Link]
-
NCBI Bookshelf. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Somatostatin receptors. Retrieved from [Link]
-
Reubi, J. C., et al. (1985). Relationship between receptor binding and biopotency of somatostatin-14 and somatostatin-28 in mouse pituitary tumor cells. Endocrinology. Retrieved from [Link]
-
Yang, L., et al. (1998). Synthesis and biological activities of potent peptidomimetics selective for somatostatin receptor subtype 2. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Nicolas-Carreter, J., et al. (2013). Insights into Structure-Activity Relationships of Somatostatin Analogs Containing Mesitylalanine. Molecules. Retrieved from [Link]
-
Wikipedia. (n.d.). Somatostatin. Retrieved from [Link]
-
O'Carroll, A. M., et al. (1994). Binding properties of somatostatin receptor subtypes. Metabolism. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
DiscoveRx. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Cisbio. (2019). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]
-
Wurzer, A., et al. (2023). Comparative Saturation Binding Analysis of 64Cu-Labeled Somatostatin Analogues Using Cell Homogenates and Intact Cells. ACS Omega. Retrieved from [Link]
-
Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. The Role of Receptor–Ligand Interaction in Somatostatin Signaling Pathways: Implications for Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The release of biologically and immunologically reactive somatostatin from perifused hypothalamic fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. lifetein.com [lifetein.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cosmobio.co.jp [cosmobio.co.jp]
- 13. researchgate.net [researchgate.net]
